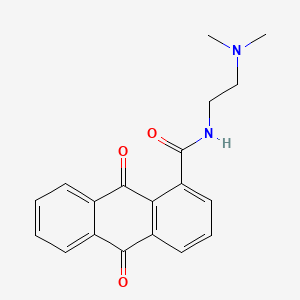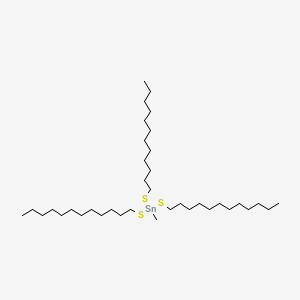
4,4'-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride is a chemical compound known for its applications in various scientific fields. It is an intermediate in dye manufacture and works as a reagent for the determination of lead . This compound is also suitable for the qualitative assay of cyanogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride involves the reaction of N,N-dimethylaniline with formaldehyde under acidic conditions. The reaction typically proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, particularly in the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4,4’-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a promoter in tumorigenesis by interacting with cellular pathways involved in cell proliferation and apoptosis . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): An intermediate in dye manufacture and a reagent for lead determination.
4,4’-Vinylidenebis(N,N-dimethylaniline): Used in early discovery research and as a chemical intermediate.
Uniqueness
4,4’-(Pentamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride is unique due to its specific applications in the qualitative assay of cyanogens and its role in visualizing hydrogen cyanide release. Its ability to act as a promoter in tumorigenesis studies also sets it apart from similar compounds .
Properties
CAS No. |
114946-90-6 |
|---|---|
Molecular Formula |
C21H31ClN2O2 |
Molecular Weight |
378.9 g/mol |
IUPAC Name |
[4-[5-[4-(dimethylamino)phenoxy]pentoxy]phenyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C21H30N2O2.ClH/c1-22(2)18-8-12-20(13-9-18)24-16-6-5-7-17-25-21-14-10-19(11-15-21)23(3)4;/h8-15H,5-7,16-17H2,1-4H3;1H |
InChI Key |
RHPGSBSEXBKSAZ-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


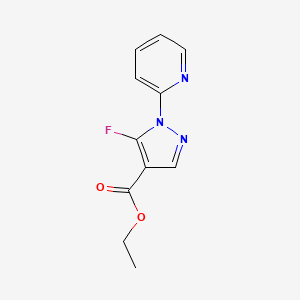

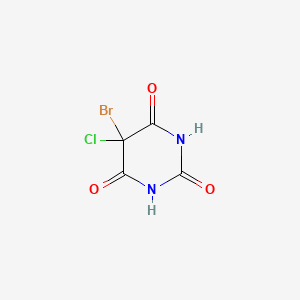
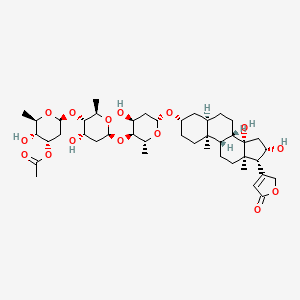
![2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid](/img/structure/B13759115.png)
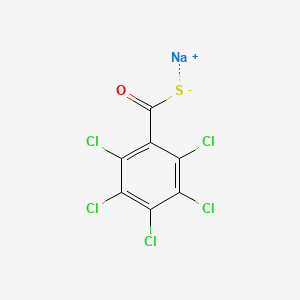
![2,2'-{Ethane-1,2-diylbis[(carboxymethyl)imino]}diacetate (non-preferred name)](/img/structure/B13759117.png)
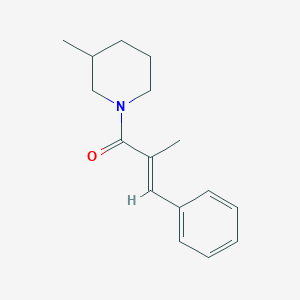

![(8R,10S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B13759137.png)
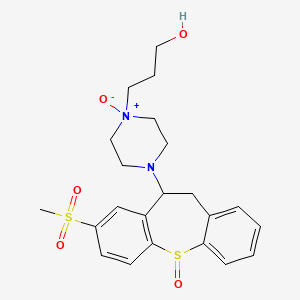
![[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one,oxime(9ci)](/img/structure/B13759155.png)
